molecular formula C9H9F2NO3 B2956262 Methyl 5-amino-2-difluoromethoxy-benzoate CAS No. 632626-84-7

Methyl 5-amino-2-difluoromethoxy-benzoate

Cat. No. B2956262
M. Wt: 217.172
InChI Key: AWOSXPXMIVSGDT-UHFFFAOYSA-N
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Description

“Methyl 5-amino-2-difluoromethoxy-benzoate” is a chemical compound with the CAS Number: 632626-84-7 . It has a molecular weight of 217.17 and its IUPAC name is methyl 5-amino-2-(difluoromethoxy)benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 5-amino-2-difluoromethoxy-benzoate” is 1S/C9H9F2NO3/c1-14-8(13)6-4-5(12)2-3-7(6)15-9(10)11/h2-4,9H,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“Methyl 5-amino-2-difluoromethoxy-benzoate” is a powder and it is stored at a temperature of 4°C .

Scientific Research Applications

Enhancing NMDAR-mediated Neurotransmission

Methyl 5-amino-2-difluoromethoxy-benzoate has implications in psychiatric research, particularly in enhancing NMDAR-mediated neurotransmission. A study focusing on schizophrenia treatment found that sodium benzoate, a related compound, as an add-on treatment, improved symptoms and cognitive functions in schizophrenia patients. This suggests that compounds like Methyl 5-amino-2-difluoromethoxy-benzoate could be explored for their potential in treating disorders associated with NMDAR hypofunction (Lane et al., 2013).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, the compound has shown relevance in the synthesis of hyperbranched aromatic polyamides. A study by Yang, Jikei, and Kakimoto (1999) demonstrated the thermal polymerization of a related monomer, leading to hyperbranched aromatic polyamides with potential applications in high-performance materials (Yang, Jikei, & Kakimoto, 1999).

Photophysical Behavior Studies

Research on the photophysical behaviors of analog compounds like methyl 2-amino-4,5-dimethoxy benzoate, when complexed with cyclodextrins, showed alterations in emission intensity and fluorescence lifetime. This study highlights the compound's potential in understanding the effects of nanoencapsulation on drug photochemistry and photophysics, which could be applied to developing new photodynamic therapy drugs (Tormo, Organero, & Douhal, 2005).

Molecular Docking and Antifungal Evaluation

Another avenue of research involves the synthesis and antifungal evaluation of derivatives. Studies have explored the antifungal activity of certain compounds against various human pathogenic fungal strains, indicating the potential of Methyl 5-amino-2-difluoromethoxy-benzoate derivatives in developing new antifungal drugs. Molecular docking studies further support these findings, showing promising binding affinities to fungal enzymes (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).

Safety And Hazards

The safety information available indicates that “Methyl 5-amino-2-difluoromethoxy-benzoate” is potentially harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/eye protection/face protection (P280), and others .

properties

IUPAC Name

methyl 5-amino-2-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-14-8(13)6-4-5(12)2-3-7(6)15-9(10)11/h2-4,9H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOSXPXMIVSGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-difluoromethoxy-benzoate

CAS RN

632626-84-7
Record name methyl 5-amino-2-(difluoromethoxy)benzoate
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